![molecular formula C12H9ClN2O2S B5635437 N-{[(3-chlorophenyl)amino]carbonothioyl}-2-furamide CAS No. 82366-75-4](/img/structure/B5635437.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-2-furamide
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Overview
Description
Synthesis Analysis
- The synthesis of similar compounds involves complex reactions like the Gewald reaction, as seen in the synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide (Bhattacharjee, Saravanan, & Mohan, 2011).
- Synthesis can also include condensation reactions and treatments with various chemical reagents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Molecular Structure Analysis
- Studies on related compounds show molecular structures determined through techniques like single crystal X-ray diffraction and spectroscopic characterization, revealing intricate details like intramolecular hydrogen bonds (Siddiqui et al., 2008).
Chemical Reactions and Properties
- Compounds with similar structures undergo electrophilic substitution reactions and can be used to synthesize various derivatives (Aleksandrov & El’chaninov, 2017).
- Reactivity can involve the formation of Schiff bases and the interaction with different chemical reagents (Saeed et al., 2012).
Physical Properties Analysis
- The physical properties of similar compounds can be elucidated through methods like spectroscopic measurements, highlighting features like vibrational and electronic spectra (Rao, Mohan, & Veeraiah, 2015).
Chemical Properties Analysis
- Chemical properties often involve a range of functional behaviors, such as antimicrobial or anti-inflammatory activities, as demonstrated in compounds with similar structural features (Kumar, Anupama, & Khan, 2008).
properties
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-1-4-9(7-8)14-12(18)15-11(16)10-5-2-6-17-10/h1-7H,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFZGCVNHHGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353327 |
Source
|
Record name | STK054426 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82366-75-4 |
Source
|
Record name | STK054426 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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